
2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphtalén-1-yl)-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione est un composé organique complexe qui présente un cycle naphtalène, un groupe nitrophénoxy et une structure d’isoindole-dione
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(naphtalén-1-yl)-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction de dérivés du naphtalène avec du nitrophénol et des précurseurs d’isoindole-dione dans des conditions contrôlées. La réaction nécessite souvent l’utilisation de catalyseurs, de solvants et de conditions spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, l’utilisation de réactifs de qualité industrielle et l’utilisation de réacteurs à grande échelle. Le processus doit également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour garantir que le composé répond aux normes requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(naphtalén-1-yl)-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, selon l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, modifiant ainsi les propriétés du composé.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrogène gazeux avec un catalyseur de palladium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés du naphtalène, tandis que la réduction peut produire des composés d’isoindole-dione aminosubstitués.
Applications de la recherche scientifique
La 2-(naphtalén-1-yl)-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé peuvent avoir une activité biologique, ce qui le rend utile dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques de spécialité.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mécanisme D'action
Le mécanisme par lequel la 2-(naphtalén-1-yl)-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Les voies impliquées peuvent varier, mais comprennent souvent la liaison aux sites actifs ou la modification de la conformation des molécules cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(naphtalén-1-yl)-5-(3-aminophénoxy)-1H-isoindole-1,3(2H)-dione : Structure similaire, mais avec un groupe amino au lieu d’un groupe nitro.
2-(naphtalén-1-yl)-5-(3-chlorophénoxy)-1H-isoindole-1,3(2H)-dione : Contient un atome de chlore au lieu d’un groupe nitro.
Unicité
La 2-(naphtalén-1-yl)-5-(3-nitrophénoxy)-1H-isoindole-1,3(2H)-dione est unique en raison de la présence à la fois d’un groupe nitrophénoxy et d’une structure d’isoindole-dione. Cette combinaison confère des propriétés chimiques distinctes, ce qui la rend précieuse pour des applications spécifiques pour lesquelles des composés similaires peuvent ne pas être adaptés.
Propriétés
Formule moléculaire |
C24H14N2O5 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O5/c27-23-20-12-11-18(31-17-8-4-7-16(13-17)26(29)30)14-21(20)24(28)25(23)22-10-3-6-15-5-1-2-9-19(15)22/h1-14H |
Clé InChI |
IKFZPKQHYURCER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
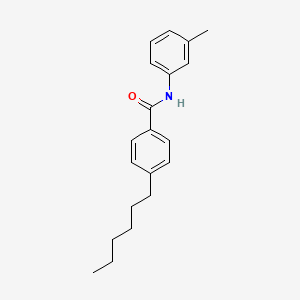
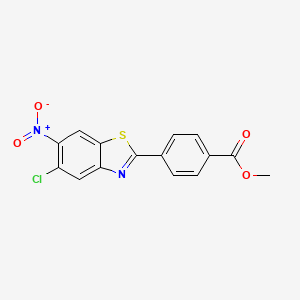
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
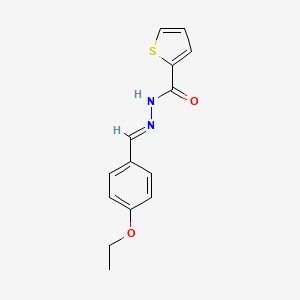
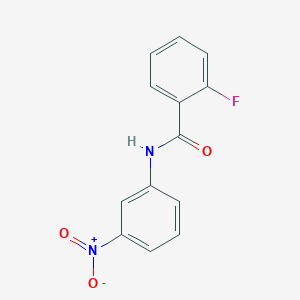
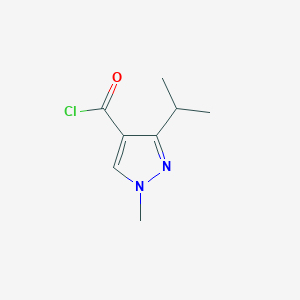
![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
